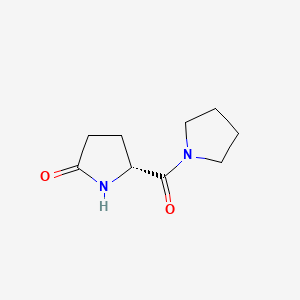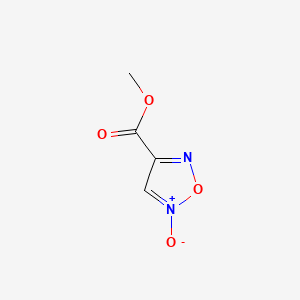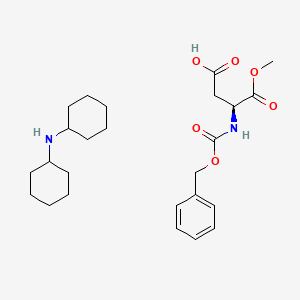![molecular formula C23H30O7 B566411 6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one CAS No. 101311-63-1](/img/structure/B566411.png)
6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one is a chemical compound with the molecular formula C23H30O7 and a molecular weight of 418.486. It is a derivative of citreoviridin, a mycotoxin produced by certain species of the Penicillium genus
Preparation Methods
The synthesis of epineocitreoviridinol involves several steps, typically starting with the isolation of citreoviridin from Penicillium cultures . The synthetic route includes specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the transformation of citreoviridin into epineocitreoviridinol. Industrial production methods may involve large-scale fermentation processes followed by chemical modification to obtain the desired compound.
Chemical Reactions Analysis
6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of epineocitreoviridinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one is similar to other derivatives of citreoviridin, such as neocitreoviridinol and epiisocitreoviridinol . it is unique in its specific chemical structure and the particular biological activities it exhibits.
Properties
CAS No. |
101311-63-1 |
|---|---|
Molecular Formula |
C23H30O7 |
Molecular Weight |
418.486 |
IUPAC Name |
6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3,26)20-23(5)19(25)22(4,30-20)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19-,20+,21-,22+,23-/m1/s1 |
InChI Key |
RCRXLARTQDULRN-VOSIXVKYSA-N |
SMILES |
CC1C2(C(C(O1)(C(O2)C(C)(C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


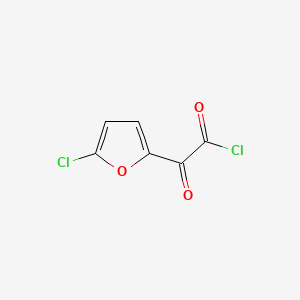
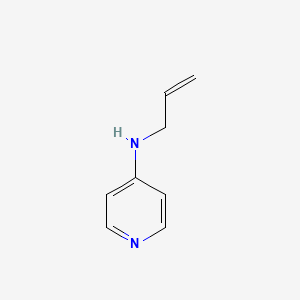
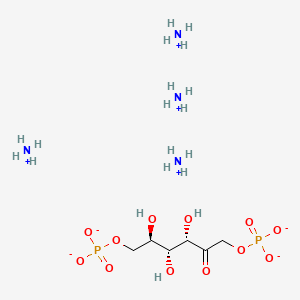

![2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene](/img/structure/B566338.png)
![[(2R,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate](/img/structure/B566339.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)
